tert-Butyl3-(naphthalen-1-yl)propanoate
Overview
Description
tert-Butyl3-(naphthalen-1-yl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to a propanoate moiety, which is further connected to a naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl3-(naphthalen-1-yl)propanoate can be achieved through several methods. One common approach involves the esterification of 3-(naphthalen-1-yl)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a metal-free catalyst. This method allows for the direct introduction of the tert-butyl group into the propanoate moiety, resulting in the formation of the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow microreactor systems. These systems offer several advantages, including improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl3-(naphthalen-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
tert-Butyl3-(naphthalen-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl3-(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active naphthalene moiety, which can then interact with various biological targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(neopentylamino)propanoate: Similar in structure but contains an amino group instead of a naphthalene ring.
tert-Butyl 3-(3-aminopropoxy)propanoate: Contains an aminopropoxy group instead of a naphthalene ring.
Uniqueness
tert-Butyl3-(naphthalen-1-yl)propanoate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. The naphthalene moiety enhances the compound’s aromaticity and stability, making it suitable for various applications in organic synthesis and material science.
Properties
IUPAC Name |
tert-butyl 3-naphthalen-1-ylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)19-16(18)12-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAUWLCFDBBQNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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